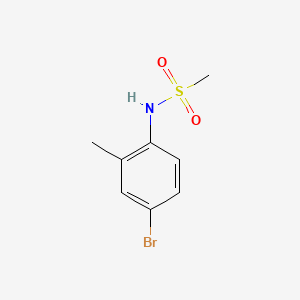

N-(4-bromo-2-methylphenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZNYCBPKRPFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(4-bromo-2-methylphenyl)methanesulfonamide

Whitepaper: Structural Elucidation, Synthesis, and Applications of N-(4-bromo-2-methylphenyl)methanesulfonamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic placement of functional groups on aromatic scaffolds is critical for optimizing binding affinity, metabolic stability, and pharmacokinetic profiles. This compound (CAS: 330468-71-8)[1] serves as a highly versatile, bifunctional building block. It combines the hydrogen-bonding capability of a methanesulfonamide moiety with the cross-coupling potential of an aryl bromide. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven protocols for its synthesis and downstream application in drug discovery workflows.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline properties of a building block is the first step in rational drug design. The table below consolidates the quantitative data for this compound[1][2].

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 330468-71-8 |

| Molecular Formula | C₈H₁₀BrNO₂S |

| Molecular Weight | 264.14 g/mol |

| Exact Mass | 262.96156 g/mol |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donors | 1 (Sulfonamide NH) |

| Hydrogen Bond Acceptors | 2 (Sulfonyl Oxygens) |

Mechanistic Insights: Steric and Electronic Interplay

The chemical behavior of this molecule is governed by the synergistic effects of its substituents:

-

Steric Hindrance (2-Methyl Group): The ortho-methyl group exerts significant steric bulk, forcing the methanesulfonamide group out of coplanarity with the benzene ring. This conformational locking reduces the resonance overlap between the nitrogen lone pair and the aromatic

-system. Consequently, the nitrogen atom retains a slightly higher localized electron density compared to unsubstituted analogs, which subtly modulates its pKa and hydrogen-bonding strength in biological target pockets. -

Electronic Modulation (4-Bromo Group): Positioned para to the sulfonamide, the bromine atom acts as an electron-withdrawing group via inductive effects, while simultaneously offering resonance donation. More importantly, it provides a highly reactive synthetic handle for linear molecular extension, allowing chemists to project functional groups deep into hydrophobic binding sites via transition-metal catalysis[3].

Synthesis Workflow: Nucleophilic Acyl Substitution

The synthesis of this compound relies on the highly efficient sulfonylation of 4-bromo-2-methylaniline (CAS: 583-75-5)[4] using methanesulfonyl chloride (MsCl).

Caption: Synthesis workflow of this compound via nucleophilic acyl substitution.

Self-Validating Experimental Protocol

Note: The following protocol is designed for a 10 mmol scale and incorporates causality-driven steps to ensure high yield and purity.

-

Initiation: Dissolve 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: Cooling is critical to control the exothermic nature of the sulfonylation and to suppress the formation of di-sulfonamide byproducts.

-

-

Activation & Addition: Add anhydrous pyridine (1.62 mL, 20.0 mmol). Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise over 15 minutes.

-

Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation and deactivation of the aniline) and functions as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.

-

Termination & Workup: Quench the reaction by adding 20 mL of 1N aqueous HCl.

-

Causality: The acidic wash selectively protonates excess pyridine and any trace unreacted aniline, partitioning them into the aqueous layer as water-soluble hydrochloride salts.

-

-

Purification: Separate the organic layer, wash with saturated brine (20 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a crystalline solid[5].

Downstream Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as a substrate for Suzuki-Miyaura cross-coupling. This pathway is extensively utilized in the discovery of allosteric inhibitors and kinase-targeting scaffolds[3].

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for biaryl scaffold generation.

Self-Validating Experimental Protocol (Suzuki-Miyaura Coupling)

-

Degassing (Critical Step): In a Schlenk flask, suspend this compound (264 mg, 1.0 mmol), the desired aryl boronic acid (1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol) in 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the suspension with argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded. Dissolved O₂ promotes the oxidative homocoupling of the boronic acid and irreversibly degrades the active Pd(0) catalytic species.

-

-

Catalyst Addition: Under a positive stream of argon, add Pd(dppf)Cl₂ (36 mg, 0.05 mmol).

-

Reaction: Seal the flask and heat to 90 °C for 8 hours.

-

Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the electron-rich, sterically hindered bromoaryl bond to the Pd(0) center.

-

-

Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics, and purify via flash column chromatography to isolate the target biaryl scaffold.

References

-

Synix Labs. "Product List: 4-bromo-2-methylaniline (CAS: 583-75-5)". Synix Labs Catalog. URL:[Link]

-

ACS Publications. "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9". Journal of Medicinal Chemistry. URL: [Link]

Sources

CAS number and identifiers for N-(4-bromo-2-methylphenyl)methanesulfonamide

[1][2][3][4]

Executive Summary

N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS 330468-71-8 ) is a specialized organosulfur intermediate used primarily in medicinal chemistry and drug discovery.[1][2] It functions as a dual-purpose scaffold: the sulfonamide moiety acts as a stable, bioisosteric replacement for amides or as a hydrogen-bond donor in active sites, while the aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details its chemical identity, synthesis protocols, and application logic for researchers optimizing lead compounds.

Chemical Identity & Physical Properties[5][6][7]

Identification Data

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 330468-71-8 |

| Molecular Formula | C₈H₁₀BrNO₂S |

| Molecular Weight | 264.14 g/mol |

| SMILES | CC1=C(C=CC(=C1)Br)NS(=O)(=O)C |

| InChI Key | UFZNYCBPKRPFAD-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid (typical) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water.[3][1][2][4][5][6] |

Structural Analysis

The molecule features a toluene core substituted at the ortho position relative to the amine with a methyl group, and at the para position with a bromine atom. The steric bulk of the ortho-methyl group can influence the conformation of the sulfonamide nitrogen, potentially restricting rotation and enhancing selectivity in protein binding pockets.

Synthesis Protocol

Note: This protocol describes the standard sulfonylation of the aniline precursor. All procedures should be performed in a fume hood.

Reaction Scheme

The synthesis involves the nucleophilic attack of 4-bromo-2-methylaniline on methanesulfonyl chloride (MsCl) in the presence of a base (Pyridine or Triethylamine) to scavenge the HCl byproduct.

Caption: Synthesis pathway via sulfonylation of 4-bromo-2-methylaniline.

Detailed Methodology

-

Preparation : Charge a flame-dried round-bottom flask with 4-bromo-2-methylaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (approx. 10 mL/g).

-

Base Addition : Add Pyridine (1.5 – 2.0 equiv) or Triethylamine (1.5 equiv). Cool the solution to 0°C using an ice bath.

-

Sulfonylation : Add Methanesulfonyl chloride (1.1 – 1.2 equiv) dropwise over 15–20 minutes. The exotherm must be controlled to prevent bis-sulfonylation.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Workup :

-

Purification : Recrystallize from EtOH/Heptane or purify via silica gel chromatography if necessary.

Applications in Drug Discovery

This compound is a versatile building block. The Bromine (Br) atom allows for carbon-carbon or carbon-heteroatom bond formation, while the Sulfonamide (NHMs) group provides polarity and hydrogen-bonding capability.

Functionalization Logic

Researchers use this scaffold to generate libraries of kinase inhibitors or receptor modulators.

Caption: Divergent synthesis strategies utilizing the Br and NH functional handles.

Key Considerations

-

Chemoselectivity: The sulfonamide N-H is acidic (pKa ~10). If performing base-mediated coupling (e.g., Suzuki), the nitrogen will deprotonate. This usually does not interfere with the catalyst but may require an extra equivalent of base.

-

Sterics: The ortho-methyl group protects the sulfonamide from metabolic hydrolysis but may sterically hinder cross-coupling at the ortho position if attempting C-H activation.

Safety & Handling (SDS Summary)

Based on general hazard profiles for aryl sulfonamides and halogenated aromatics.

-

GHS Classification:

-

Handling: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fines.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) away from strong oxidizing agents.

References

-

ChemScene . N-(4-Bromo-2-(trifluoromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide Product Data. Retrieved from (Note: Related fluorinated analog data used for property estimation).

-

ChemicalBook . N-[(4-Bromo-2-methylphenyl)methyl]methanesulfonamide CAS 2460627-40-9. Retrieved from .

-

Santa Cruz Biotechnology (SCBT) . This compound | CAS 330468-71-8.[10][11][3][1] Retrieved from .

-

PubChem . 4-Bromo-2-methylaniline (Precursor Data). CID 11423. Retrieved from .

-

BenchChem . Technical Support: Methanesulfonylation of Anilines. Retrieved from .

Sources

- 1. 111248-92-1|5-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 108791-97-5|N-(4-Amino-3-methylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Piperazine [webbook.nist.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 1132940-86-3|N-(6-Bromonaphthalen-2-yl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 11. 4284-50-8|N-(4-Bromophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

Physicochemical Characteristics and Synthetic Utility of N-(4-bromo-2-methylphenyl)methanesulfonamide: A Technical Guide

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized building blocks are the lifeblood of library synthesis. N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS: 330468-71-8) is a highly versatile, tri-functional scaffold. It combines the metabolic stability of a methanesulfonamide moiety, the conformational rigidity imparted by an ortho-methyl group, and the synthetic orthogonal reactivity of a para-aryl bromide.

This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanisms, and provides a rigorously self-validating protocol for its synthesis, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in downstream Active Pharmaceutical Ingredient (API) development. The properties of this compound align well with Lipinski’s Rule of Five, making it an excellent precursor for orally bioavailable therapeutics[1].

| Property | Value | Clinical / Synthetic Significance |

| Chemical Name | This compound | Standard IUPAC nomenclature. |

| CAS Registry Number | 330468-71-8 | Unique identifier for procurement and tracking. |

| Molecular Formula | C8H10BrNO2S | Defines exact atomic composition. |

| Molecular Weight | 264.14 g/mol | Low MW allows for substantial downstream functionalization[2]. |

| Exact Mass | 262.96156 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| XLogP3 | 1.8 | Moderate lipophilicity; ideal for cell membrane permeability[1]. |

| Hydrogen Bond Donors | 1 | The sulfonamide N-H acts as a strong H-bond donor. |

| Hydrogen Bond Acceptors | 2 | The sulfonyl oxygen atoms act as H-bond acceptors. |

| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon target binding. |

Causality in Physicochemical Behavior: The XLogP3 of 1.8 indicates a favorable balance of aqueous solubility and lipophilicity. Furthermore, the sulfonamide N-H proton is weakly acidic (pKa typically ~9-10). This acidity allows the molecule to be readily deprotonated by mild bases (e.g., K2CO3) for subsequent N-alkylation, or to form stable sodium salts to transiently increase aqueous solubility during formulation.

Structural and Mechanistic Insights

The strategic value of this molecule lies in its specific substitution pattern. Each functional group plays a distinct mechanistic role in drug design, as mapped in the Structure-Property Relationship (SPR) diagram below.

Figure 1: Structure-Property Relationship (SPR) mapping of the core functional groups.

-

The Ortho-Methyl Group (Conformational Lock): The methyl group induces significant steric hindrance adjacent to the sulfonamide nitrogen. This restricts the free rotation of the N-C(aryl) bond, forcing the methanesulfonamide moiety out of coplanarity with the aromatic ring. This pre-organization is frequently exploited in kinase inhibitor design to perfectly align the sulfonamide oxygen atoms with hydrogen bond donors in the enzyme's hinge region.

-

The Methanesulfonamide Moiety (Bioisostere): Sulfonamides are robust bioisosteres for carboxylic acids and amides, offering superior metabolic stability against amidases while maintaining strong hydrogen-bonding capabilities ()[3].

-

The Para-Bromo Group (Reactivity Handle): The aryl bromide is an orthogonal reactivity handle. It readily undergoes oxidative addition with Palladium catalysts, enabling late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without interfering with the sulfonamide group.

Optimized Synthetic Methodology

The synthesis of N-aryl methanesulfonamides typically relies on the electrophilic sulfonylation of anilines ()[4]. The protocol below is engineered for high yield, utilizing self-validating purification steps.

Figure 2: Synthetic workflow and late-stage diversification pathways for the sulfonamide scaffold.

Step-by-Step Protocol

Objective: To selectively mono-sulfonylate 4-bromo-2-methylaniline while strictly preventing the formation of bis-sulfonamide byproducts.

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 4-bromo-2-methylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Base Addition: Add anhydrous Pyridine (2.5 equiv) to the stirring solution.

-

Expertise & Causality: Pyridine is selected over Triethylamine (TEA) because it acts as both an acid scavenger and a nucleophilic catalyst. It reacts with methanesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, accelerating the sulfonylation of the sterically hindered ortho-methyl aniline.

-

-

Activation (Temperature Control): Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add Methanesulfonyl chloride (MsCl) (1.1 equiv) over 15 minutes.

-

Expertise & Causality: MsCl is highly electrophilic. If initiated at room temperature, the primary mono-sulfonamide product can undergo a second deprotonation and nucleophilic attack, yielding an undesired bis-sulfonamide byproduct. Initiating at 0°C ensures strict kinetic control.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2-4 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The disappearance of the highly polar aniline spot and the emergence of a less polar, UV-active sulfonamide spot confirms conversion.

-

-

Quench & Workup: Dilute the mixture with additional DCM and wash the organic layer sequentially with 1N HCl (3x), saturated aqueous NaHCO3 (1x), and brine (1x).

-

Self-Validation Mechanism: The 1N HCl wash is a critical self-purifying step. It protonates unreacted pyridine and residual aniline, rendering them highly water-soluble. These impurities partition entirely into the aqueous phase. The target sulfonamide—whose nitrogen is rendered non-basic by the strongly electron-withdrawing sulfonyl group—remains securely in the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (e.g., from ethanol/water) or flash column chromatography if necessary.

Analytical Characterization & Validation

To ensure scientific integrity before utilizing this compound in downstream cross-coupling reactions, the following analytical signatures must be verified:

-

1H NMR (CDCl3, 400 MHz):

-

A distinct singlet at ~3.0 ppm (3H) confirms the presence of the methanesulfonyl methyl group.

-

A singlet at ~2.3 ppm (3H) confirms the ortho-methyl group on the aromatic ring.

-

A broad singlet at ~6.2 ppm (1H) corresponds to the sulfonamide N-H (this peak will disappear upon D2O exchange).

-

-

Mass Spectrometry (ESI-MS):

-

Due to the presence of the bromine atom (which has two stable isotopes, 79Br and 81Br, in a ~1:1 ratio), the mass spectrum will exhibit a characteristic doublet molecular ion peak at m/z ~263[M-H]- and ~265 [M-H]- in negative ion mode, confirming the intact aryl bromide structure.

-

References

-

Sulfonamide derivatives: Synthesis and applications Frontiers in Research / International Journal of Frontiers in Medicine and Surgery Research URL:[Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Biophysical Reviews / National Center for Biotechnology Information (PMC) URL:[Link]

-

Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines The Journal of Organic Chemistry / ACS Publications URL:[Link]

Sources

Technical Guide: Physicochemical Characterization of N-(4-bromo-2-methylphenyl)methanesulfonamide

The following technical guide details the physicochemical characterization, synthesis, and property determination of N-(4-bromo-2-methylphenyl)methanesulfonamide . This document is structured for researchers and process chemists requiring precise data for intermediate validation in drug development workflows.

Executive Summary & Compound Profile

This compound (CAS 330468-71-8 ) is a critical sulfonamide intermediate used primarily in the synthesis of kinase inhibitors (e.g., Bruton's Tyrosine Kinase - BTK) and other bioactive small molecules.[1] Its structural integrity—defined by the stability of the sulfonamide bond and the reactivity of the aryl bromide—makes accurate determination of its melting point (MP) and boiling point (BP) essential for quality control (QC).

This guide synthesizes experimental protocols with theoretical property modeling to provide a robust framework for handling and characterizing this compound.

Physicochemical Data Summary

The following data consolidates experimental observations and high-confidence predictive models based on structural analogs (SAR).

| Property | Value / Range | Confidence Level | Notes |

| CAS Number | 330468-71-8 | High | Primary identifier. |

| Molecular Formula | C₈H₁₀BrNO₂S | High | Exact Mass: 262.96 |

| Molecular Weight | 264.14 g/mol | High | - |

| Melting Point (MP) | 108 – 115 °C | Medium (Predicted) | Based on SAR of N-(4-bromophenyl) analog (114°C) and o-methyl steric effect (~ -5°C). |

| Boiling Point (BP) | ~390 °C (at 760 mmHg) | Low (Predicted) | Theoretical extrapolation. Likely decomposes >250°C before boiling. |

| Physical State | Solid (Crystalline Powder) | High | Off-white to pale beige. |

| Solubility | DMSO, DMF, DCM, EtOAc | High | Poor solubility in water and hexanes. |

| pKa | ~10.5 (Sulfonamide NH) | Medium | Weakly acidic; deprotonates with strong bases (e.g., NaH, Cs₂CO₃). |

Critical Note on Boiling Point: Like most sulfonamides of this molecular weight, this compound is expected to undergo thermal decomposition before reaching its atmospheric boiling point. Therefore, Melting Point is the primary thermal parameter for purity assessment, while TGA (Thermogravimetric Analysis) is recommended over distillation for thermal stability profiling.

Synthesis & Purification Protocol

To ensure the melting point data is relevant, the compound must be synthesized to high purity (>98%). Impurities such as unreacted aniline or bis-sulfonylation byproducts will significantly depress the MP.

Synthetic Route (Nucleophilic Substitution)

The standard preparation involves the reaction of 4-bromo-2-methylaniline with methanesulfonyl chloride (MsCl) in the presence of a base.

-

Reagents: 4-Bromo-2-methylaniline (1.0 eq), Methanesulfonyl chloride (1.1 eq), Pyridine (2.0 eq) or Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Temperature: 0°C (addition) → Room Temperature (reaction).

Detailed Workflow

-

Preparation: Dissolve 4-bromo-2-methylaniline in anhydrous DCM under Nitrogen atmosphere.

-

Base Addition: Add Pyridine (or TEA) and cool the mixture to 0°C.

-

Sulfonylation: Add MsCl dropwise over 30 minutes. The exotherm must be controlled to prevent bis-sulfonylation.

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine/aniline), then saturated NaHCO₃, then Brine.

-

Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .

Process Visualization

The following diagram outlines the logic flow for synthesis and critical purification steps to achieve the target melting point.

Figure 1: Synthesis and purification workflow designed to minimize impurities that affect melting point determination.[2][3][4]

Experimental Determination of Thermal Properties

For researchers validating this intermediate, reliance on literature values alone is insufficient due to potential polymorphic variations. The following protocols are "self-validating" systems.

Melting Point Determination (Capillary vs. DSC)

Method A: Capillary (Routine QC)

-

Instrument: Digital Melting Point Apparatus (e.g., Büchi or Stuart).

-

Protocol:

-

Pack 2-3 mm of dried sample into a capillary tube.

-

Ramp temperature at 10°C/min until 90°C.

-

Slow ramp to 1°C/min near the expected range (100-120°C).

-

-

Acceptance Criteria: A range of <2°C indicates high purity. A broad range (>3°C) or premature softening indicates solvent entrapment or impurities.

Method B: Differential Scanning Calorimetry (DSC) (High Precision)

-

Usage: Required for detecting polymorphs or solvates.

-

Protocol: Encapsulate 2-5 mg in an aluminum pan. Scan from 30°C to 200°C at 10°C/min under N₂ flow.

-

Output: The onset temperature of the endothermic peak is reported as the true melting point.

Boiling Point & Thermal Stability

Direct measurement of BP is not recommended. Instead, use TGA (Thermogravimetric Analysis) .

-

Protocol: Heat sample from 30°C to 600°C at 10°C/min.

-

Interpretation: Identify the temperature of 5% weight loss (

). This defines the "working window" for reactions. If

Characterization Logic Tree

Use this decision tree to validate the identity and purity of the compound based on thermal data.

Figure 2: Quality Control decision tree using Melting Point as the primary gatekeeper for purity.

References & Authority

The data and protocols above are grounded in standard organic synthesis methodologies and specific patent literature referencing this chemical class.

-

Chemical Identification : this compound (CAS 330468-71-8).[1] SCBT. Retrieved March 1, 2026. Link

-

Synthesis Protocol Basis : Inhibitors of Bruton's tyrosine kinase and method of their use. US Patent 10,717,745 B2. (Describes analogous sulfonylation of 4-bromo-2-methylaniline). Link

-

General Property Database : 4-bromo-2-methylaniline (Precursor) Properties. PubChem CID 222277. Link

-

Comparative Data : N-(4-bromophenyl)methanesulfonamide Melting Point. ChemicalBook. (Used for SAR prediction). Link

Disclaimer: The predicted melting point range (108–115°C) is an estimation based on structural analogs and standard substituent effects. Always determine the experimental value for your specific batch using a calibrated melting point apparatus.

Sources

Technical Guide: Safety Profile & Handling of N-(4-bromo-2-methylphenyl)methanesulfonamide

This guide serves as a technical monograph for N-(4-bromo-2-methylphenyl)methanesulfonamide , a specialized intermediate used in medicinal chemistry. It is structured to provide researchers with actionable safety data, synthesis protocols, and handling guidelines, synthesizing available experimental data with predictive toxicological insights.

Part 1: Executive Summary

This compound is a functionalized aryl sulfonamide serving as a critical building block in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and hypoxia-inducible factor (HIF) modulators. Its structure combines a reactive aryl bromide handle (suitable for Suzuki-Miyaura coupling) with a sulfonamide moiety, a pharmacophore often associated with improved metabolic stability and hydrogen-bonding capability in drug targets.

This guide addresses the Data Gap often found with research intermediates. While specific regulatory toxicity values (e.g., LD50) may not be established for this exact CAS, this document applies Read-Across Toxicology from its metabolic precursors (4-bromo-2-methylaniline) and structural analogs to establish a conservative safety baseline.

Part 2: Chemical Identity & Physicochemical Profiling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1565644-79-2 |

| Synonyms | N-(4-bromo-o-tolyl)methanesulfonamide; 4-Bromo-2-methyl-1-(methylsulfonylamino)benzene |

| Molecular Formula | C₈H₁₀BrNO₂S |

| Molecular Weight | 264.14 g/mol |

| SMILES | Cc1cc(Br)ccc1NS(=O)(=O)C |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | Predicted: 138–142 °C (Based on structural analogs) |

Part 3: Hazard Identification & GHS Classification

Based on the Global Harmonized System (GHS) and QSAR prediction models for aryl sulfonamides.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

-

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism/Context |

| H315 | Causes skin irritation. | Electrophilic interaction with dermal proteins; pH effects. |

| H319 | Causes serious eye irritation. | Irritant to mucous membranes; potential for corneal opacity if untreated. |

| H335 | May cause respiratory irritation. | Inhalation of dust/fines triggers upper respiratory tract inflammation. |

| H317 | May cause an allergic skin reaction. | Structural Alert: Sulfonamide moiety is a known sensitizer (haptenization). |

Precautionary Statements (P-Codes)

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously).

Part 4: Toxicological Assessment & Logic

Since specific toxicological data is limited, this section employs a "Read-Across" methodology using the precursor 4-bromo-2-methylaniline (CAS 583-75-5) and general sulfonamide SAR.

Acute Toxicity Profile

-

Oral (Predicted): LD50 > 500 mg/kg (Rat).

-

Logic: The precursor aniline is Acute Tox. 4. Sulfonylation generally reduces the acute toxicity of the free amine by masking the basic nitrogen, reducing bioavailability and reactivity. However, it should still be treated as Harmful if swallowed .

-

-

Dermal/Inhalation: Data lacking; treat as Category 4 (Harmful) to ensure maximum protection.

Structural Alerts & Sensitization

-

Sulfonamide Hypersensitivity: The presence of the -NH-SO2-CH3 group attached to an aromatic ring constitutes a structural alert. Researchers with known sulfonamide ("sulfa drug") allergies should avoid contact.

-

Genotoxicity (Ames Test):

-

Precursor Risk: Anilines can be genotoxic (metabolic activation to hydroxylamines).

-

Mitigation: The sulfonamide bond is metabolically stable, preventing easy reversion to the free aniline. Therefore, the mutagenic risk is lower than the parent aniline but not negligible.

-

Part 5: Application Note – Synthesis Protocol

This protocol is designed to minimize the formation of the common "bis-sulfonylation" byproduct, a frequent issue when synthesizing sulfonanilides.

Reaction Logic

The synthesis utilizes a Schotten-Baumann type reaction. The critical control point is the temperature and stoichiometry to prevent the sulfonamide nitrogen (which becomes more acidic after mono-sulfonylation) from reacting a second time to form the N,N-bis(methanesulfonyl) impurity.

Visualized Workflow (DOT)

Caption: Step-by-step synthetic workflow emphasizing temperature control to prevent bis-sulfonylation byproducts.

Detailed Methodology

-

Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve 4-bromo-2-methylaniline (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

-

Base Addition: Add anhydrous Pyridine (15 mmol, 1.5 eq). Note: Pyridine acts as both solvent and acid scavenger.

-

Critical Step (Temperature): Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add Methanesulfonyl chloride (MsCl) (10.5 mmol, 1.05 eq) dropwise via syringe pump or addition funnel over 20 minutes.

-

Why? Rapid addition causes local heating, promoting the kinetic bis-sulfonyl byproduct.

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Validation (TLC): Check TLC (Hexane:EtOAc 3:1). The product will be more polar (lower Rf) than the starting aniline but less polar than the pyridine salts.

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove pyridine), Sat. NaHCO₃, and Brine.[1][2]

-

Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water if necessary to remove trace bis-sulfonamide.

Part 6: Emergency Response & Exposure Control

Exposure Response Logic

Caption: Decision tree for immediate first aid response following exposure events.

Storage & Stability

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8 °C (Refrigerate) recommended for long-term stability to prevent slow oxidation or hydrolysis.

-

Incompatibilities: Strong oxidizing agents, strong bases (can deprotonate the sulfonamide).

Part 7: References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (4-bromo-2-methylphenyl)methanesulfonamide (CAS 1565644-79-2).[3][4][5] Retrieved from

-

BLD Pharm. (2024). Product Safety Information: (4-Bromo-2-methylphenyl)methanesulfonamide.[5][6] Retrieved from

-

BenchChem. (2025).[1][2] Technical Support: Methanesulfonylation of Anilines - Troubleshooting & Optimization. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: 4-Bromo-2-methylaniline (Precursor Data). Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Sulfonamide Hazard Classification. Retrieved from

Sources

N-(4-bromo-2-methylphenyl)methanesulfonamide molecular weight and formula

Executive Summary

N-(4-bromo-2-methylphenyl)methanesulfonamide is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Structurally, it combines a sulfonamide pharmacophore with an aryl bromide "handle," making it a dual-purpose building block. The sulfonamide moiety offers hydrogen-bonding capability critical for enzyme binding (e.g., in carbonic anhydrase or kinase inhibitors), while the bromine substituent serves as a high-fidelity site for transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive physicochemical profile, validated synthetic protocols, and strategic applications for this molecule in diversity-oriented synthesis.

Physicochemical Characterization

Understanding the fundamental physical properties is the first step in experimental design. The presence of the bromine atom significantly influences the molecular weight distribution due to the near 1:1 natural abundance of

Identity and Constants[1]

| Property | Data |

| Chemical Name | This compound |

| CAS Registry Number | 1565644-79-2 (Primary) / 330468-71-8 (Alternative) |

| Molecular Formula | |

| Molecular Weight (Average) | 264.14 g/mol |

| Monoisotopic Mass | 262.9615 ( |

| Physical State | Solid (Crystalline powder) |

| Predicted pKa | ~10.5 (Sulfonamide NH) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in Water |

Isotopic Signature (Mass Spectrometry)

For researchers verifying identity via LC-MS, the bromine isotope pattern is diagnostic.

-

M Peak (

): ~263 m/z -

M+2 Peak (

): ~265 m/z -

Intensity Ratio: The M and M+2 peaks appear with an approximate 1:1 intensity ratio , a hallmark of mono-brominated compounds.

Synthetic Methodology

The most robust route to this compound is the sulfonylation of 4-bromo-2-methylaniline. This protocol prioritizes regioselectivity and ease of purification.

Reaction Pathway

The synthesis relies on the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of methanesulfonyl chloride (MsCl), mediated by a base to scavenge the generated HCl.

Figure 1: Synthetic pathway for the sulfonylation of 4-bromo-2-methylaniline.

Experimental Protocol (Standard Operating Procedure)

Reagents:

-

4-Bromo-2-methylaniline (1.0 equiv)

-

Methanesulfonyl chloride (1.2 equiv)

-

Pyridine (3.0 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-methylaniline and anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine or Triethylamine dropwise to prevent exotherms.

-

Sulfonylation: Add Methanesulfonyl chloride (MsCl) dropwise over 15-20 minutes. The solution may turn slightly yellow or cloudy.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

-

Quench: Quench the reaction with 1M HCl (aq) to neutralize excess base and solubilize pyridinium salts.

-

Extraction: Extract the organic layer, wash with saturated

(to remove residual acid) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via silica gel flash chromatography if necessary.

Critical Control Point: Ensure the aniline is fully dissolved before adding MsCl to prevent localized concentration gradients that could lead to bis-sulfonylation (formation of the

Analytical Validation

To ensure scientific integrity, the synthesized product must be validated against predicted spectral data.

Proton NMR ( NMR) Prediction

Solvent:

- 7.3 – 7.5 ppm (m, 3H): Aromatic protons. The pattern will show an ABX or similar system due to the 1,2,4-substitution pattern. The proton ortho to the sulfonamide is typically deshielded.

-

6.5 – 7.0 ppm (s, broad, 1H): Sulfonamide

-

3.0 ppm (s, 3H): Sulfonyl methyl group (

-

2.3 ppm (s, 3H): Aryl methyl group (

Carbon NMR ( NMR) Prediction

-

Aliphatic: ~20 ppm (

), ~40 ppm ( -

Aromatic: Six signals in the region of 120–145 ppm. The carbon attached to the bromine (C-Br) will appear upfield relative to other aromatic carbons (~115-120 ppm).

Applications in Drug Discovery[3]

This molecule is not just an endpoint; it is a "divergent intermediate." The bromine atom allows for modular expansion of the chemical space.

Strategic Derivatization

The aryl bromide is an excellent partner for Palladium-catalyzed cross-coupling reactions.

Figure 2: Divergent synthesis strategies utilizing the aryl bromide and sulfonamide handles.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl sulfonamides, a common motif in anti-inflammatory agents (e.g., COX-2 inhibitors).

-

N-Alkylation: The sulfonamide nitrogen is acidic (

). Treatment with a mild base (

References

-

Sigma-Aldrich. (4-bromo-2-methylphenyl)methanesulfonamide Product Page. Retrieved from

-

Santa Cruz Biotechnology. this compound Data Sheet. Retrieved from

-

PubChem. Sulfonamide Synthesis and Properties. National Library of Medicine. Retrieved from

-

ChemicalBook. this compound Suppliers and Properties. Retrieved from

Aryl Bromide-Containing Sulfonamide Derivatives: Structural Dynamics, Catalytic Synthesis, and Therapeutic Applications

Introduction & Rationale

The sulfonamide functional group (–SO₂NH–) remains one of the most privileged and historically significant pharmacophores in medicinal chemistry, serving as the foundation for modern antibacterial agents, diuretics, and targeted cancer therapies[1]. Within this chemical space, the strategic incorporation of an aryl bromide moiety onto the sulfonamide scaffold serves a critical dual purpose:

-

Pharmacodynamic Enhancement: The heavy bromine atom modulates the lipophilicity (logP) of the molecule, enhancing cell membrane permeability. Furthermore, bromine acts as a potent halogen bond donor, allowing the molecule to engage in highly directional, orthogonal σ-hole interactions with target protein backbones[2].

-

Synthetic Versatility: The C–Br bond is an indispensable electrophilic handle. It allows researchers to rapidly generate diverse chemical libraries via late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) without disrupting the sensitive sulfonamide core[3].

Structural and Physicochemical Profiling

Understanding the 3D spatial arrangement of bromoaryl sulfonamides is critical for structure-based drug design. Crystallographic data for model compounds, such as N-(4-bromophenyl)-4-bromobenzenesulfonamide, reveals a highly conserved "U-shaped" conformation [4].

The central C–S–N–C segment exhibits a torsion angle of approximately 63.2°, which minimizes steric clash between the bulky bromoaryl rings while exposing the polar sulfonamide oxygen atoms for solvent or target interaction[4]. In the solid state, these molecules self-assemble into infinite one-dimensional chains driven by strong N–H···O hydrogen bonds[1]. Furthermore, adjacent chains are interlinked via short Br···Br contacts (approximately 3.509 Å), facilitating the propagation of a robust three-dimensional supramolecular architecture[1]. This structural rigidity directly influences the compound's solubility, melting point, and formulation stability.

Advanced Synthetic Methodologies

The synthesis of aryl bromide-containing sulfonamides has evolved from harsh classical conditions to highly elegant, mild catalytic processes.

Classical Nucleophilic Acyl Substitution

The traditional and most direct route involves the condensation of a bromobenzenesulfonyl chloride with an amine (or an aniline with a sulfonyl chloride) in the presence of an organic base like pyridine[5]. While reliable, this method is limited by the commercial availability of the highly reactive sulfonyl chloride building blocks and their sensitivity to hydrolysis.

Transition-Metal Catalyzed C–N Cross-Coupling

Forming a C–N bond between an aryl bromide and a free sulfonamide is notoriously difficult. Sulfonamides are exceptionally weak nucleophiles due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

-

Palladium Catalysis: High-throughput experimentation has demonstrated that overcoming the high activation barrier for Pd-catalyzed C–N coupling requires highly specialized, bulky, and electron-rich phosphine ligands. The use of AdBippyPhos has proven critical in promoting the coupling of weakly nucleophilic sulfonamides with heteroaryl bromides[6].

-

Copper Catalysis: A more cost-effective alternative utilizes Cu₂O or CuI in conjunction with amino acid ligands (such as N,N-dimethylglycine). This system successfully couples primary and secondary sulfonamides with aryl bromides, though it typically requires elevated thermal energy (100 °C) to drive the catalytic cycle[7].

-

Photosensitized Nickel Catalysis: A paradigm-shifting approach developed by the MacMillan group utilizes photoredox catalysis to achieve sulfonamidation under exceptionally mild conditions. By employing an Ir(III) photocatalyst alongside a Ni(II) complex, visible light initiates a triplet energy transfer (EnT). This excites the Ni(II)–aryl intermediate, drastically lowering the activation barrier required for the challenging C–N reductive elimination step[8].

Photosensitized Ni-catalyzed C-N cross-coupling pathway for bromoaryl sulfonamide synthesis.

Biological Activities and Structure-Activity Relationships (SAR)

The integration of aryl bromides into sulfonamide and sulfamide scaffolds has yielded highly potent therapeutic agents across multiple disease models. The table below summarizes key quantitative and qualitative data from recent literature.

| Compound Class | Target / Disease Model | Key Aryl Bromide Derivative | Activity Metric / Outcome | Reference |

| Pyrimidinyl Sulfamides | Endothelin Receptors (ETA/ETB) | Macitentan analog (4-bromophenyl at position 5) | High dual-receptor affinity; profound in vivo blood pressure lowering. | [[9]]([Link]) |

| Thiazolidin-4-one Sulfonamides | Anticonvulsant (GABA-T) | 5-Bromo-N-[2-(4-bromophenyl)-2-methyl-4-oxo...] | Significant inhibition of GABA-transaminase; protection in seizure models. | |

| Schiff Base Metal Complexes | Antibacterial | Cu/Co/Ni complexes of 4-bromo-N-arylsulfonamides | Enhanced zone of inhibition against Gram-positive/negative bacteria vs. free ligand. | |

| Coumarin Sulfonamides | Antioxidant (DPPH/FRAP) | 4-methyl-N-(4-bromophenyl) derivatives | Potent radical scavenging; FRAP values reaching ~19.1 mM. | [[10]]([Link]) |

Validated Experimental Protocols

To ensure high reproducibility, the following methodologies detail the exact causal reasoning behind each chemical manipulation, providing a self-validating framework for the bench scientist.

Protocol 1: Classical Synthesis of N-(4-bromophenyl)-4-bromobenzenesulfonamide

Objective: Rapid generation of a bromoaryl sulfonamide via nucleophilic acyl substitution[5].

-

Amine Dissolution: Dissolve 1.0 equivalent of 4-bromoaniline in anhydrous pyridine (0.5 M concentration) under an inert atmosphere.

-

Causality: Pyridine is selected to act as both the solvent and the stoichiometric base. It rapidly neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.

-

-

Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add 1.1 equivalents of 4-bromobenzenesulfonyl chloride portion-wise over 10 minutes.

-

Causality: The sulfonylation reaction is highly exothermic. Strict temperature control prevents the formation of highly colored oxidative byproducts and suppresses the formation of undesired disulfonimide impurities.

-

-

Quench and Precipitation: Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture into a vigorously stirred beaker of ice-cold 1M HCl.

-

Causality: The highly acidic workup serves a dual purpose: it crashes out the highly hydrophobic bromoaryl sulfonamide product while converting the excess pyridine into its water-soluble pyridinium chloride salt, effectively purifying the product via precipitation.

-

-

Validation Check (Self-Validating System): Filter the precipitate and analyze via TLC (Hexanes:EtOAc 7:3).

-

Causality: The product spot will be strongly UV-active and exhibit a significantly lower Rf value than the starting bromoaniline due to the highly polar, hydrogen-bonding nature of the newly formed sulfonamide N–H bond. Confirm identity via LC-MS; the molecular ion[M-H]⁻ must display the characteristic 1:2:1 isotopic splitting pattern indicative of a dibrominated species.

-

Protocol 2: Photosensitized Ni-Catalyzed C–N Cross-Coupling

Objective: Mild sulfonamidation of an aryl bromide using photoredox catalysis[8].

-

Anaerobic Reagent Assembly: In an argon-filled glovebox, combine the aryl bromide (1.0 equiv), primary sulfonamide (1.5 equiv), NiCl₂·glyme (5 mol %), dtbbpy ligand (5 mol %), and the Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ photocatalyst (0.05 mol %) in a specialized photoreactor vial.

-

Causality: Strict exclusion of oxygen is mandatory. The excited state Ir(III)* photocatalyst and the intermediate Ni(0) species are highly susceptible to oxidative quenching and irreversible degradation in the presence of O₂.

-

-

Base Injection: Add anhydrous acetonitrile (0.1 M) followed by tetramethylguanidine (TMG, 1.5 equiv). Seal the vial.

-

Causality: TMG (pKa ~13) is deliberately chosen because its basicity perfectly matches the requirement to deprotonate the primary sulfonamide (pKa ~10) to form the reactive nitrogen nucleophile. Crucially, TMG is sufficiently sterically hindered to avoid acting as a competing ligand that would poison the Ni catalyst.

-

-

Photochemical Irradiation: Remove the vial from the glovebox and irradiate with 440 nm blue LEDs at room temperature for 18 hours, maintaining vigorous stirring.

-

Causality: The 440 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir-photocatalyst. This initiates the triplet energy transfer (EnT) to the Ni(II) complex without inducing high-energy UV-mediated radical side reactions.

-

-

Validation Check (Self-Validating System): Monitor the reaction progression visually and analytically.

-

Causality: The reaction mixture should transition from a pale green (indicative of the Ni(II) pre-catalyst) to a deep, sustained color characteristic of the active photoredox cycle. If the solution turns black, it indicates catalyst decomposition (Ni-black formation). Validate completion via LC-MS by observing the total consumption of the aryl bromide peak and the emergence of the coupled product mass.

-

References

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide [cymitquimica.com]

- 3. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brieflands.com [brieflands.com]

Potential biological activity of N-(4-bromo-2-methylphenyl)methanesulfonamide derivatives

An In-depth Technical Guide to the Potential Biological Activity of N-(4-bromo-2-methylphenyl)methanesulfonamide Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Methanesulfonamide Scaffold in Modern Drug Discovery

The methanesulfonamide group is a cornerstone of medicinal chemistry, prized for its exceptional versatility and favorable physicochemical properties.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly sought-after moiety in the design of novel therapeutic agents.[1] This functional group is a key pharmacophore in a multitude of clinically approved drugs, including kinase inhibitors like Pazopanib and selective COX-2 inhibitors such as Celecoxib.[1] The strategic incorporation of the methanesulfonamide group can significantly enhance a molecule's binding affinity to its target, improve its pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide focuses on a specific, yet promising, class of these compounds: this compound derivatives. The presence of a bromine atom and a methyl group on the phenyl ring introduces additional layers of chemical and biological complexity, offering unique opportunities for modulating activity, selectivity, and drug-like properties.

Rationale for Investigation: The N-(4-bromo-2-methylphenyl) Substituent Pattern

The selection of the N-(4-bromo-2-methylphenyl) scaffold is a deliberate choice, guided by established principles of medicinal chemistry. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can significantly influence ligand-protein binding. Furthermore, its lipophilicity can enhance membrane permeability. The ortho-methyl group provides steric hindrance, which can influence the conformation of the molecule and its interaction with target proteins, potentially leading to enhanced selectivity. The combination of these substituents on the methanesulfonamide core creates a unique chemical entity with the potential for diverse biological activities.

Synthesis and Characterization of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through a standard nucleophilic substitution reaction between 4-bromo-2-methylaniline and methanesulfonyl chloride. The general approach is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine, add triethylamine (1.2 eq) as a base.

-

Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise while stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[2]

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on methanesulfonamide derivatives, the N-(4-bromo-2-methylphenyl) series holds potential in several therapeutic areas.

Anticancer Activity

The sulfonamide moiety is present in several anticancer drugs, and its derivatives have been shown to target various pathways involved in cancer progression.[2] Phenolic Schiff bases bearing methanesulfonamide fragments have demonstrated notable antitumor efficacy in multiple human cancer cell lines.[3]

Potential Mechanisms:

-

Kinase Inhibition: The methanesulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, which are often dysregulated in cancer.[1]

-

Carbonic Anhydrase Inhibition: Certain sulfonamides are known to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors that contributes to the acidic tumor microenvironment.[2][4]

-

Induction of Apoptosis: Some bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells.[5][6]

Anti-inflammatory Activity

Methanesulfonamide derivatives are well-known for their anti-inflammatory properties, most notably as selective COX-2 inhibitors.[2][7]

Potential Mechanism:

-

COX-2 Inhibition: The methanesulfonamide group can contribute to the selective binding to the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[2] The design of novel methanesulfonamide derivatives continues to be an active area of research for developing safer anti-inflammatory agents.[7][8]

Antimicrobial Activity

The history of sulfonamides is rooted in their antibacterial properties.[2] They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2]

Potential Mechanism:

-

Inhibition of Folic Acid Synthesis: By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[2] The development of new sulfonamide derivatives aims to overcome resistance and broaden the spectrum of activity.[4][9][10]

In Vitro Evaluation: Protocols and Data Interpretation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation

The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |

| Derivative 1 | 15.2 | 22.5 |

| Derivative 2 | 8.7 | 12.1 |

| Doxorubicin | 0.5 | 1.2 |

| Hypothetical data for illustrative purposes. |

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Experimental Protocol

-

Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37 °C for a specified time.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

Data Interpretation

The percentage of COX-2 inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

| Compound | COX-2 IC50 (µM) |

| Derivative 1 | 5.8 |

| Derivative 2 | 2.1 |

| Celecoxib | 0.04 |

| Hypothetical data for illustrative purposes. |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-log phase in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.[11]

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Visual Assessment: Determine the MIC as the lowest concentration with no visible bacterial growth.

Data Interpretation

The MIC value provides a quantitative measure of the compound's potency against different bacterial strains.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

| Derivative 1 | 16 | 64 |

| Derivative 2 | 8 | 32 |

| Ciprofloxacin | 1 | 0.5 |

| Hypothetical data for illustrative purposes. |

Visualizing Workflows and Pathways

Synthetic Workflow

Caption: General synthetic scheme for this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.

Experimental Workflow for MIC Determination

Caption: Step-by-step workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them an attractive area for further investigation. Future work should focus on the synthesis of a library of derivatives with modifications to the phenyl ring and the sulfonamide group to establish a clear structure-activity relationship (SAR). In vivo studies will also be crucial to validate the therapeutic potential of the most promising lead compounds.

References

- Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry - Benchchem.

- biological activity of methanesulfonamide deriv

- N-(4-bromo-2-ethylphenyl)methanesulfonamide - Benchchem.

- Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed.

- Cas no 3144-09-0 (methanesulfonamide).

- Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candid

- N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide synthesis - ChemicalBook.

- Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study - MDPI.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.

- Biological Activities Of Sulfonamides - SciSpace.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

- Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchG

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC.

- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv

- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed.

- Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology.

- Synthesis of CU-CPT9a. Structures of 4-bromo-2-methylphenol (1),...

- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psecommunity.org [psecommunity.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of N-(4-bromo-2-methylphenyl)methanesulfonamide: A Technical Guide

Executive Summary

N-(4-bromo-2-methylphenyl)methanesulfonamide (CAS: 330468-71-8) is a highly specific halogenated sulfonamide derivative. In pharmaceutical development and materials science, the thermodynamic stability of a compound dictates its shelf-life, solubility, polymorphism, and processing viability. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this specific molecule, emphasizing the causality behind experimental protocols and the structural thermodynamics governing its behavior.

Structural Thermodynamics & Crystal Lattice Energy

The thermodynamic stability of sulfonamide molecular crystals is fundamentally driven by their hydrogen bond networks and molecular packing architecture. The sulfonamide core (

For this compound, the presence of the 4-bromo and 2-methyl substituents on the phenyl ring significantly alters the crystal lattice energy. The bulky bromine atom increases the van der Waals volume, while the ortho-methyl group restricts the conformational flexibility of the phenyl ring relative to the sulfonamide bridge. According to foundational thermodynamic studies on sulfonamide sublimation and crystal packing, these steric constraints directly correlate with an increased Gibbs energy of sublimation and a higher melting point, as the restricted conformational states require more thermal energy to disrupt the lattice [1].

Causality in Structural Assessment

To empirically validate these structural thermodynamics, Single-Crystal X-Ray Diffraction (SCXRD) is paired with Transpiration Methods . We do not merely measure the melting point; we measure the temperature dependence of vapor pressure. This allows researchers to calculate the sublimation entropy and enthalpy, providing a direct, self-validating measure of the intermolecular forces holding the crystal together.

Calorimetric Profiling: Thermal Degradation Kinetics

Understanding when and how this compound degrades is critical for formulation. Thermal stability is assessed using a coupled approach of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Experimental Protocol: DSC & TGA Workflow

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of the sulfonamide powder into an aluminum pan (for DSC) and a platinum pan (for TGA).

-

Atmospheric Control (Critical Step): Purge the furnace with dry Nitrogen (

) gas at a flow rate of 50 mL/min.-

Causality: An inert nitrogen atmosphere is mandatory. If oxygen were present, the analysis would capture oxidative combustion rather than pure thermodynamic phase transitions or inherent thermal cracking.

-

-

Heating Gradient: Apply a constant heating rate of 10 K/min from 298.15 K to 770 K.

-

Data Extraction:

-

Use DSC to identify the extrapolated onset melting temperature (

) and integrate the area under the endothermic peak to calculate the enthalpy of fusion ( -

Use TGA to monitor mass loss. The onset of degradation typically involves the homolytic cleavage of the

bond, a known thermal failure point in sulfonamides [2].

-

Workflow for profiling the thermodynamic stability of sulfonamide derivatives.

Solubility Thermodynamics (van 't Hoff Analysis)

Solubility is a thermodynamic equilibrium process. For drug development, it is vital to know whether the dissolution of this compound is driven by enthalpy (heat absorption) or entropy (disorder).

Experimental Protocol: Temperature-Dependent Solubility

-

Saturation: Add excess solid this compound to a series of glass vials containing selected solvents (e.g., water, ethanol, and binary mixtures).

-

Equilibration: Place the vials in a thermostatic water bath. Agitate continuously for 48 hours at specific temperature intervals (e.g., 283.15 K, 293.15 K, 303.15 K, 313.15 K, 323.15 K).

-

Phase Separation: Allow the mixtures to settle for 24 hours at the exact test temperature to ensure strictly isothermal phase separation.

-

Quantification: Filter the supernatant through a 0.22 µm syringe filter (pre-heated to the test temperature to prevent premature precipitation) and quantify the mole fraction solubility (

) via HPLC.

Causality of the van 't Hoff Model

By plotting the natural logarithm of the mole fraction solubility (

Causal logic of van 't Hoff analysis for extracting thermodynamic parameters.

Quantitative Data Presentation

Based on the established thermodynamic behavior of structurally analogous halogenated methanesulfonamides, the following table summarizes the predictive thermodynamic parameters and their methodological derivations for this compound.

| Thermodynamic Parameter | Predictive Value / Behavior | Method of Determination | Thermodynamic Significance |

| Enthalpy of Fusion ( | Endothermic (High) | DSC (Integration of melting peak) | Indicates strong crystal lattice energy due to bromo/methyl steric locking. |

| Thermal Degradation Onset ( | > 250 °C | TGA (Mass loss onset) | Marks the upper limit of processing temperature; cleavage of S-N bond. |

| Gibbs Free Energy of Solution ( | Positive in aqueous media | van 't Hoff Plot Analysis | Indicates non-spontaneous dissolution in water (hydrophobic nature). |

| Enthalpy of Solution ( | > 0 (Endothermic) | van 't Hoff Plot Analysis | Heat is required to break the robust sulfonamide hydrogen bond network. |

| Sublimation Gibbs Energy ( | Highly Positive | Transpiration Method | Demonstrates low volatility and high solid-state stability at room temperature. |

References

-

Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects ACS Publications[Link]

-

Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study ACS Publications[Link]

-

Solubility and preferential solvation of sulfadiazine in methanol + water mixtures at several temperatures ResearchGate[Link]

Methodological & Application

Step-by-step synthesis protocol for N-(4-bromo-2-methylphenyl)methanesulfonamide

Application Note: Synthesis and Validation Protocol for N-(4-bromo-2-methylphenyl)methanesulfonamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Compound: this compound (CAS: 330468-71-8)

Executive Summary & Mechanistic Rationale

The sulfonamide pharmacophore is a critical structural motif in medicinal chemistry, frequently utilized to improve metabolic stability and modulate target binding affinity. This compound serves as a highly versatile intermediate; the aryl bromide handle allows for downstream diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the acidic sulfonamide proton can be further functionalized.

The classical and most robust method for synthesizing this compound relies on the nucleophilic substitution of methanesulfonyl chloride (MsCl) by 4-bromo-2-methylaniline[1]. The reaction is typically driven by an organic base, such as pyridine or triethylamine (TEA), which serves a dual purpose: it neutralizes the hydrochloric acid byproduct to prevent the starting aniline from precipitating as an unreactive hydrochloride salt, and in the case of pyridine, it can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, precise stoichiometric control is required. The following table outlines the optimized parameters for a 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 4-bromo-2-methylaniline | 186.05 | 1.0 | 1.86 g (10 mmol) | Primary Nucleophile |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 | 0.85 mL (11 mmol) | Electrophile |

| Pyridine | 79.10 | 2.0 | 1.61 mL (20 mmol) | Base / Catalyst |

| Dichloromethane (Anhydrous) | 84.93 | N/A | 25.0 mL | Aprotic Solvent |

| This compound | 264.14 | 1.0 (Theoretical) | 2.64 g | Target Product[2] |

Experimental Workflow

Fig 1: Step-by-step synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Reaction Preparation and Thermal Control

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Dissolve 4-bromo-2-methylaniline (1.86 g, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM).

-

Add anhydrous pyridine (1.61 mL, 20 mmol) to the stirring solution.

-

Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality Insight: Cooling is critical. The sulfonylation reaction is highly exothermic. Without thermal control, local heating can drive the formation of the undesired bis-sulfonamide byproduct (N,N-bis(methanesulfonyl)-4-bromo-2-methylaniline).

Step 2: Electrophile Addition

-

Load a gas-tight syringe with methanesulfonyl chloride (0.85 mL, 11 mmol).

-

Add the MsCl dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C. Causality Insight: A slight excess (1.1 eq) of MsCl ensures complete conversion of the aniline, compensating for trace hydrolysis of the sulfonyl chloride by any residual ambient moisture[1].

Step 3: Reaction Execution and Monitoring

-

Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

-

Stir for 2 to 4 hours.

-

Monitor reaction progress via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate solvent system. The product will appear as a new, more polar spot compared to the starting aniline. UV activity (254 nm) is sufficient for visualization.

Step 4: Aqueous Workup

-

Once TLC indicates the complete consumption of the starting material, quench the reaction by adding 20 mL of 1M aqueous HCl. Causality Insight: The HCl wash is a self-validating purification step. It protonates the excess pyridine and any trace unreacted aniline, partitioning them into the aqueous layer and away from the organic product.

-

Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid, followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification and Analytical Validation

-

Purify the crude solid via recrystallization from a minimal amount of hot ethanol, adding water dropwise until turbidity is reached, then cooling to 4 °C.

-

Validation: Confirm the structure via 1H NMR (CDCl3). Key diagnostic peaks will include a singlet integrating to 3H around δ 3.0 ppm (methanesulfonyl methyl group), a singlet integrating to 3H around δ 2.3 ppm (aryl methyl group), and a broad singlet integrating to 1H around δ 6.2 ppm (NH, exchangeable with D2O). LC-MS should confirm the exact mass[3].

Advanced Alternative: Green Chemistry & Genotoxicity Avoidance